2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one 2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 730992-78-6
VCID: VC5807640
InChI: InChI=1S/C12H11ClN2O2/c1-8(16)7-15-11(6-13)14-10-5-3-2-4-9(10)12(15)17/h2-5H,6-7H2,1H3
SMILES: CC(=O)CN1C(=NC2=CC=CC=C2C1=O)CCl
Molecular Formula: C12H11ClN2O2
Molecular Weight: 250.68

2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one

CAS No.: 730992-78-6

Cat. No.: VC5807640

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one - 730992-78-6

Specification

CAS No. 730992-78-6
Molecular Formula C12H11ClN2O2
Molecular Weight 250.68
IUPAC Name 2-(chloromethyl)-3-(2-oxopropyl)quinazolin-4-one
Standard InChI InChI=1S/C12H11ClN2O2/c1-8(16)7-15-11(6-13)14-10-5-3-2-4-9(10)12(15)17/h2-5H,6-7H2,1H3
Standard InChI Key XNPNYTGJPXFUKN-UHFFFAOYSA-N
SMILES CC(=O)CN1C(=NC2=CC=CC=C2C1=O)CCl

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s IUPAC name, 2-(chloromethyl)-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one, reflects its quinazolinone backbone—a fused benzene and pyrimidine ring system—with substitutions at positions 2 and 3 (Figure 1). The chloromethyl (-CH2Cl) group at position 2 introduces electrophilic reactivity, while the 2-oxopropyl (-CH2-C(O)-CH3) group at position 3 provides a ketone moiety for nucleophilic additions or condensations .

Table 1: Molecular Characteristics

PropertyValue/Description
Molecular FormulaC₁₃H₁₃ClN₂O₂
Molecular Weight276.71 g/mol
Key Functional GroupsChloromethyl, Ketone, Quinazolinone Core

Synthesis and Manufacturing

Primary Synthetic Route

The compound is synthesized via alkylation of 2-(chloromethyl)quinazolin-4(3H)-one with chloroacetone under basic conditions . This reaction installs the 2-oxopropyl group through nucleophilic substitution (Figure 2).

Table 2: Synthesis Conditions

ParameterDetail
Starting Material2-(Chloromethyl)quinazolin-4(3H)-one
Alkylating AgentChloroacetone
SolventPolar aprotic (e.g., DMF, acetone)
BasePotassium carbonate
TemperatureReflux (60–80°C)
YieldNot explicitly reported; assumed moderate

Mechanistic Insights

The reaction proceeds via deprotonation of the quinazolinone’s N-H group, followed by nucleophilic attack of the generated enolate on chloroacetone. Subsequent elimination of HCl yields the 2-oxopropyl-substituted product .

Reactivity and Functionalization

Chloromethyl Group Reactivity

The -CH2Cl moiety participates in nucleophilic substitutions, enabling:

  • Alkylation Reactions: Reaction with amines, thiols, or alkoxides to form secondary derivatives.

  • Cross-Coupling: Palladium-catalyzed couplings (e.g., Suzuki) for aryl introductions .

Ketone Utilization

The 2-oxopropyl group’s ketone undergoes:

  • Condensations: With hydrazines or hydroxylamines to form hydrazones or oximes.

  • Reductions: Catalytic hydrogenation to propanol derivatives for solubility modulation .

Applications in Heterocyclic Synthesis

Pyrazino[2,1-b]quinazolinones

Reaction with aliphatic primary amines (e.g., methylamine) yields 2-alkyl-3-methyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazolin-6-ones (Figure 3) . These products exhibit fused pyrazine-quinazolinone systems, explored for bioactivity.

Thienopyrimidine Derivatives

Using thieno[2,3-d]pyrimidin-4(3H)-one precursors, analogous reactions generate pyrazino[1,2-a]thieno[3,2-d]pyrimidines—scaffolds with reported anticancer and antimicrobial properties .

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